Irreversible I2 Binding Site Inactivation: BU99006 vs. 2-BFI and BU224
BU99006 is the only commercially available I2 ligand that irreversibly inactivates I2 binding sites, a property fundamentally absent from its closest reversible analogs. In rat whole brain membranes, pre-incubation with BU99006 (10 µM) reduces specific [3H]2BFI binding to 10% of control values (a 90% reduction), while identical pre-incubation with 2-BFI or BU224 produces no reduction whatsoever . This differential is mechanistically attributable to the isothiocyanate moiety forming a covalent bond with nucleophilic residues at the I2 binding site, rendering the site permanently occupied and unavailable for subsequent radioligand binding .
| Evidence Dimension | Residual [3H]2BFI specific binding after 10 µM compound pre-incubation |
|---|---|
| Target Compound Data | 10% of control (90% reduction); 8.5±3.8 fmol mg⁻¹ from 52.5±19.6 fmol mg⁻¹ |
| Comparator Or Baseline | 2-BFI: no reduction; BU224: no reduction; Control (untreated): 100% |
| Quantified Difference | BU99006 reduces binding by 90%; 2-BFI and BU224 produce 0% reduction |
| Conditions | Rat whole brain membranes; 10 µM pre-incubation; [3H]2BFI radioligand binding assay |
Why This Matters
Only BU99006 enables permanent elimination of I2 binding site populations; reversible ligands merely compete for occupancy and wash out, making BU99006 essential for protocols requiring sustained receptor inactivation.
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